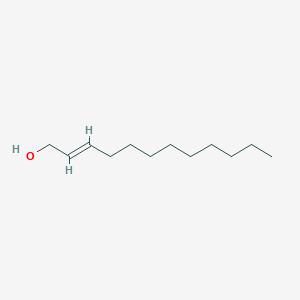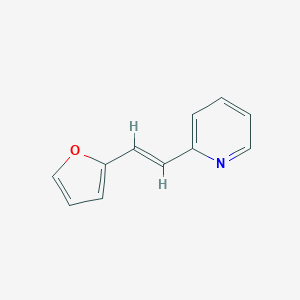
2-(2-(2-Furyl)vinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Furyl)vinyl)pyridine, also known as FVP, is a chemical compound that has garnered attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine is not yet fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-(2-Furyl)vinyl)pyridine has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Effets Biochimiques Et Physiologiques
2-(2-(2-Furyl)vinyl)pyridine has been shown to have low toxicity in vitro, making it a promising candidate for further study in vivo. It has also been shown to exhibit good solubility in various solvents, which may contribute to its potential applications in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-(2-Furyl)vinyl)pyridine is its ease of synthesis, which makes it readily available for use in various experiments. However, one limitation is its relatively low stability, which may affect its applications in certain fields.
Orientations Futures
For research on 2-(2-(2-Furyl)vinyl)pyridine may include further investigation into its potential as an anti-cancer agent, as well as its use in materials science and organic synthesis. Additionally, further studies may be needed to fully understand the mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine and its potential interactions with metal ions.
Méthodes De Synthèse
2-(2-(2-Furyl)vinyl)pyridine can be synthesized through a simple reaction between 2-acetylpyridine and furfural in the presence of a base catalyst. The reaction yields 2-(2-(2-Furyl)vinyl)pyridine as a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-(2-(2-Furyl)vinyl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(2-(2-Furyl)vinyl)pyridine has been investigated for its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. 2-(2-(2-Furyl)vinyl)pyridine has also been studied for its potential as a fluorescent probe for metal ions, as well as its use in organic synthesis as a building block for the synthesis of more complex molecules.
Propriétés
Numéro CAS |
19053-95-3 |
|---|---|
Nom du produit |
2-(2-(2-Furyl)vinyl)pyridine |
Formule moléculaire |
C11H9NO |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-[(E)-2-(furan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C11H9NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+ |
Clé InChI |
UQKAWCFMOSMMKN-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C/C2=CC=CO2 |
SMILES |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
SMILES canonique |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
Autres numéros CAS |
19053-95-3 |
Synonymes |
2-[2-(2-Furanyl)ethenyl]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



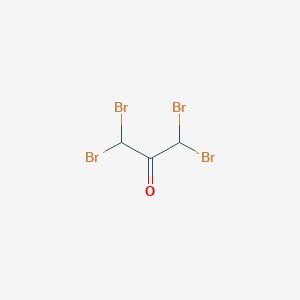
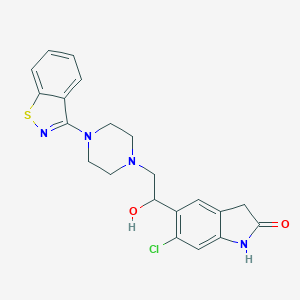
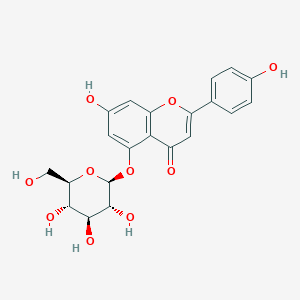
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
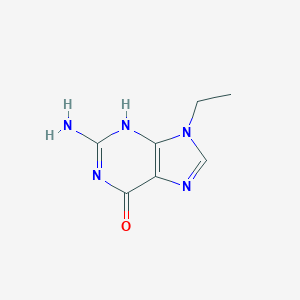
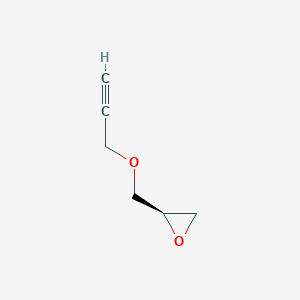
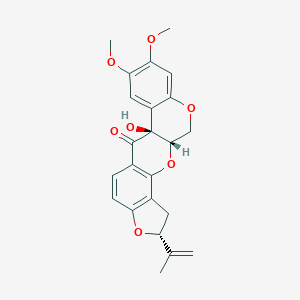
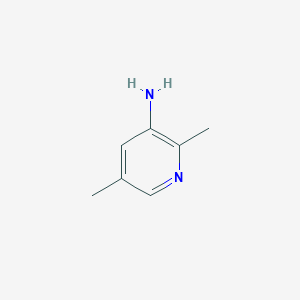
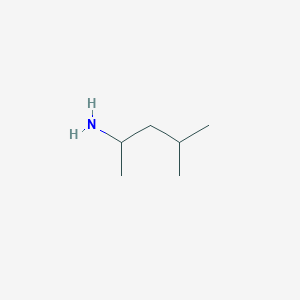
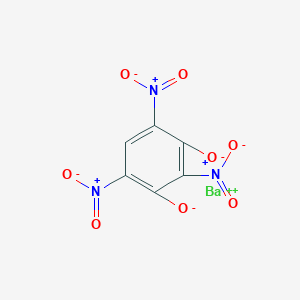
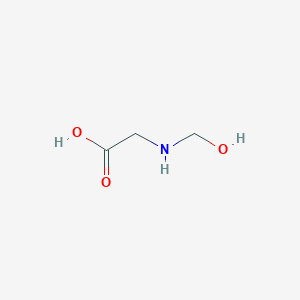
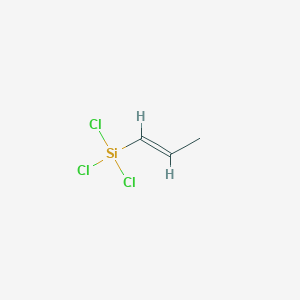
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
